

Application Notes and Protocols for "Glycerides, C14-26" in Drug Delivery Systems

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Compound of Interest

Compound Name: Glycerides, C14-26

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of "**Glycerides, C14-26**" as a lipid matrix in the formulation of controlled-release drug delivery systems. Detailed protocols for the preparation and characterization of Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs) are provided to guide researchers in their formulation development efforts.

Introduction to "Glycerides, C14-26"

"**Glycerides, C14-26**" (CAS No. 68002-72-2) is a mixture of mono-, di-, and triglycerides with fatty acid chain lengths ranging from 14 to 26 carbon atoms.[1][2][3] This long-chain glyceride mixture is a solid at room temperature and is characterized by its biocompatibility and biodegradability, making it a suitable excipient for pharmaceutical formulations.[4] Its hydrophobic nature allows for the encapsulation of lipophilic drugs, enhancing their solubility and bioavailability. In drug delivery, "**Glycerides, C14-26**" serves as a solid lipid matrix for the production of SLNs and NLCs, which can offer controlled drug release and improved drug stability.[5][6]

Physicochemical Properties

While specific experimental data for "**Glycerides, C14-26**" is limited, its properties can be inferred from chemically similar long-chain glycerides like glyceryl behenate (C22) and glyceryl stearate (C18).

Property	Value/Information	Source
CAS Number	68002-72-2	[1] [2] [3] [7] [8]
Synonyms	(C14-C26) Trialkyl glyceride	[3] [7]
Appearance	White to off-white waxy solid	Analogous to similar glycerides
Melting Point	Expected to be in the range of 50-80 °C	Analogous to similar glycerides
Solubility	Insoluble in water; Soluble in organic solvents like chloroform and ethanol when heated	[9]
Biocompatibility	Generally recognized as safe (GRAS) for pharmaceutical use	[10]

Applications in Drug Delivery

"**Glycerides, C14-26**" is a versatile lipid matrix for formulating various drug delivery systems, primarily Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs). These systems offer several advantages, including:

- Controlled and sustained drug release: The solid lipid matrix effectively retards the diffusion of the encapsulated drug.[\[5\]](#)
- Enhanced bioavailability of poorly water-soluble drugs: The lipid matrix can improve the dissolution and absorption of lipophilic drugs.[\[10\]](#)
- Improved drug stability: Encapsulation within the lipid matrix can protect sensitive drugs from chemical and enzymatic degradation.[\[10\]](#)
- Targeted drug delivery: Surface modification of the nanoparticles can enable site-specific drug delivery.

Experimental Protocols

The following are detailed protocols for the preparation of SLNs and NLCs using "**Glycerides, C14-26**" as the lipid matrix. These protocols are adapted from established methods for similar long-chain glycerides.[9][11][12]

Protocol 1: Preparation of Solid Lipid Nanoparticles (SLNs) by Hot Homogenization

This protocol describes the preparation of SLNs using a high-pressure homogenization technique, a robust and scalable method.

Materials:

- "**Glycerides, C14-26**" (Solid Lipid)
- Drug (Lipophilic)
- Surfactant (e.g., Poloxamer 188, Tween 80)
- Co-surfactant (e.g., Soy lecithin) (Optional)
- Purified Water

Equipment:

- High-pressure homogenizer
- High-shear homogenizer (e.g., Ultra-Turrax)
- Water bath
- Magnetic stirrer with heating plate
- Beakers and other standard laboratory glassware

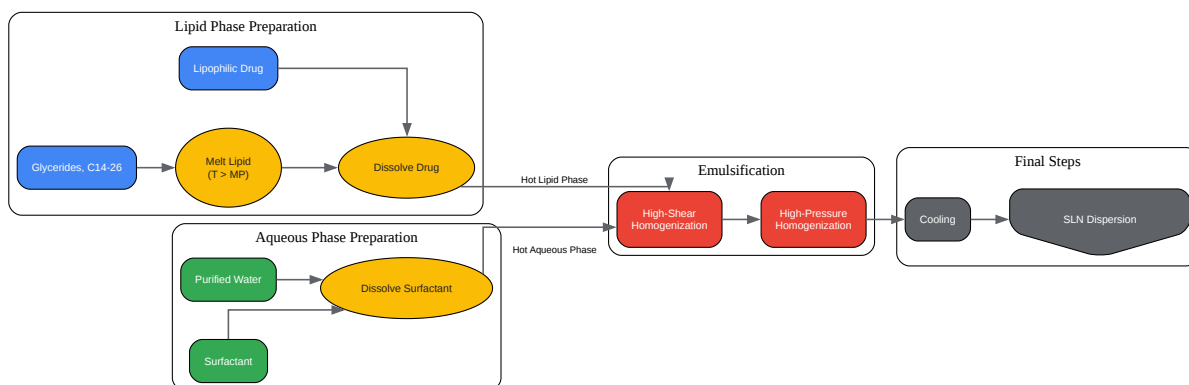
Procedure:

- Preparation of the Lipid Phase:

- Weigh the required amount of "**Glycerides, C14-26**" and the lipophilic drug.
- Melt the lipid by heating it 5-10 °C above its melting point in a beaker placed in a water bath.
- Add the drug to the molten lipid and stir continuously until a clear, homogenous lipid phase is obtained.
- Preparation of the Aqueous Phase:
 - Weigh the required amount of surfactant (and co-surfactant, if used).
 - Dissolve the surfactant in purified water in a separate beaker.
 - Heat the aqueous phase to the same temperature as the lipid phase.
- Formation of the Pre-emulsion:
 - Add the hot aqueous phase to the hot lipid phase dropwise under continuous stirring with a magnetic stirrer.
 - Homogenize the mixture using a high-shear homogenizer at high speed for 5-10 minutes to form a coarse oil-in-water (o/w) pre-emulsion.
- High-Pressure Homogenization:
 - Immediately transfer the hot pre-emulsion to the high-pressure homogenizer, pre-heated to the same temperature.
 - Homogenize the pre-emulsion for several cycles (typically 3-5 cycles) at a pressure range of 500-1500 bar.
- Cooling and SLN Formation:
 - Cool the resulting nanoemulsion to room temperature by placing it in an ice bath or allowing it to cool under ambient conditions.
 - The lipid will recrystallize, forming solid lipid nanoparticles.

- Characterization:
 - Characterize the SLN dispersion for particle size, polydispersity index (PDI), zeta potential, encapsulation efficiency, and drug loading.

Diagram of the Hot Homogenization Workflow:



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Caption: Workflow for SLN preparation by hot homogenization.

Protocol 2: Preparation of Nanostructured Lipid Carriers (NLCs) by Solvent Emulsification-Diffusion

This protocol is suitable for thermolabile drugs as it avoids high temperatures during the homogenization step.

Materials:

- **"Glycerides, C14-26"** (Solid Lipid)
- Liquid Lipid (e.g., Oleic acid, Miglyol 812)
- Drug (Lipophilic)
- Organic Solvent (e.g., Chloroform, Dichloromethane)
- Aqueous Surfactant Solution (e.g., PVA, Poloxamer 188)

Equipment:

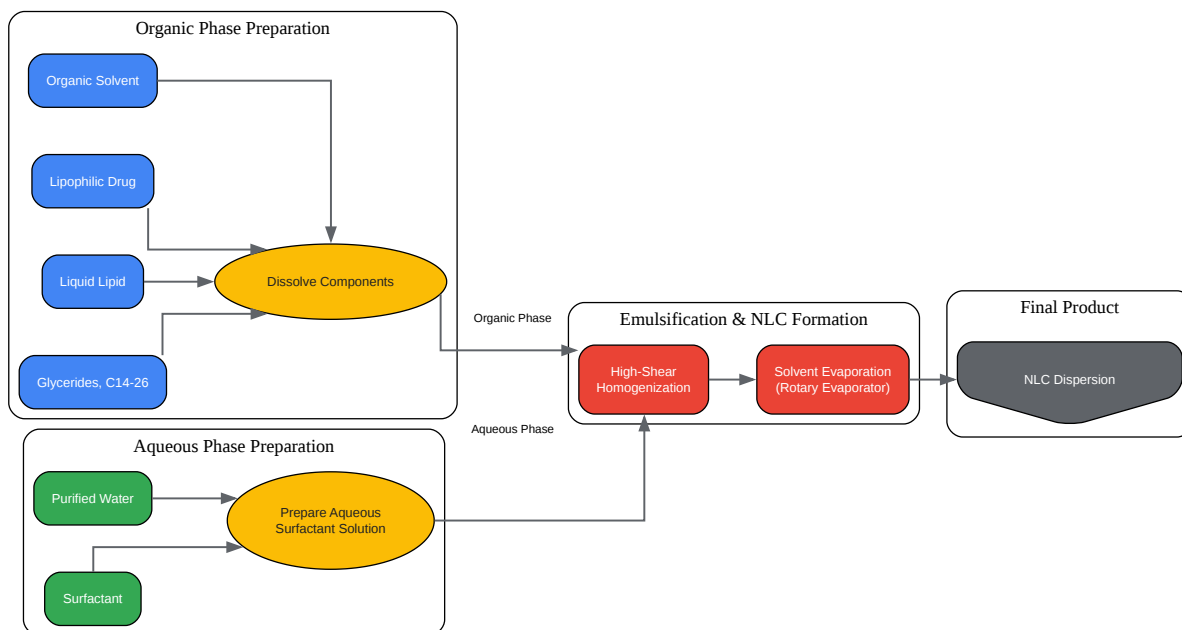
- Homogenizer (High-shear or High-pressure)
- Magnetic stirrer
- Rotary evaporator
- Standard laboratory glassware

Procedure:

- Preparation of the Organic Phase:
 - Dissolve **"Glycerides, C14-26,"** the liquid lipid, and the drug in a suitable organic solvent.
- Preparation of the Aqueous Phase:
 - Prepare an aqueous solution of the surfactant.
- Emulsification:
 - Add the organic phase to the aqueous phase under high-shear homogenization to form an oil-in-water (o/w) emulsion.

- The homogenization time and speed should be optimized to achieve the desired droplet size.
- Solvent Evaporation:
 - Transfer the emulsion to a rotary evaporator.
 - Evaporate the organic solvent under reduced pressure.
 - As the solvent is removed, the lipids precipitate, forming NLCs.
- Purification (Optional):
 - The NLC dispersion can be centrifuged or dialyzed to remove any unencapsulated drug and excess surfactant.
- Characterization:
 - Characterize the NLC dispersion for particle size, PDI, zeta potential, encapsulation efficiency, and drug loading.

Diagram of the Solvent Emulsification-Diffusion Workflow:



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Caption: Workflow for NLC preparation by solvent emulsification-diffusion.

Characterization of Lipid Nanoparticles

Thorough characterization is crucial to ensure the quality and performance of the formulated SLNs and NLCs.

Parameter	Method	Typical Expected Values (Analogous Systems)	Source
Particle Size and PDI	Dynamic Light Scattering (DLS)	100 - 400 nm, PDI < 0.3	[11]
Zeta Potential	Electrophoretic Light Scattering	-10 to -30 mV (for anionic surfactants)	[11]
Encapsulation Efficiency (%)	Ultracentrifugation followed by quantification of free drug (e.g., HPLC, UV-Vis)	70 - 95%	[11]
Drug Loading (%)	Quantification of total and encapsulated drug	1 - 10%	
Morphology	Transmission Electron Microscopy (TEM), Scanning Electron Microscopy (SEM)	Spherical shape	
Crystallinity and Polymorphism	Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD)	Lower melting point and reduced crystallinity compared to bulk lipid	[11]
In Vitro Drug Release	Dialysis Bag Method, Franz Diffusion Cell	Sustained release over 24-48 hours	[9]

Formula for Encapsulation Efficiency (EE) and Drug Loading (DL):

$$EE (\%) = [(Total\ Drug - Free\ Drug) / Total\ Drug] \times 100$$

$$DL (\%) = [Weight\ of\ Encapsulated\ Drug / Total\ Weight\ of\ Lipid\ and\ Drug] \times 100$$

Quantitative Data from Analogous Long-Chain Glyceride Systems

The following tables summarize quantitative data from published studies on SLNs and NLCs formulated with long-chain glycerides chemically similar to "**Glycerides, C14-26**". This data can serve as a benchmark for researchers developing formulations with "**Glycerides, C14-26**".

Table 1: Formulation and Characterization of Donepezil-loaded SLNs using Glyceryl Behenate[9]

Parameter	Value
Lipid	Glyceryl Behenate
Drug	Donepezil
Preparation Method	Solvent Emulsification-Diffusion
Particle Size (nm)	214.5 ± 4.07
Zeta Potential (mV)	-12.7 ± 0.87
Entrapment Efficiency (%)	81.6 ± 2.3
In Vitro Release (24h)	96.72 ± 5.89%

Table 2: Formulation and Characterization of Lopinavir-loaded SLNs using Glyceryl Behenate[11]

Parameter	Value
Lipid	Glyceryl Behenate
Drug	Lopinavir
Preparation Method	Hot Self-Nanoemulsification
Particle Size (nm)	214.5 ± 4.07
Zeta Potential (mV)	-12.7 ± 0.87
Entrapment Efficiency (%)	81.6 ± 2.3

Table 3: Characterization of Drug-loaded SLNs using Glyceryl Monostearate

Drug	Particle Size (nm)	Entrapment Efficiency (%)	Drug Loading (%)
Dibenzoyl Peroxide	194.6 ± 5.03	80.5 ± 9.45	0.805 ± 0.093
Erythromycin Base	220 ± 6.2	94.6 ± 14.9	0.946 ± 0.012
Triamcinolone Acetonide	227.3 ± 2.5	96 ± 11.5	0.96 ± 0.012

Safety and Biocompatibility

"**Glycerides, C14-26**" is considered to have a low toxicity profile and is generally recognized as safe for use in pharmaceutical products. Studies on similar long-chain fatty acid glycerides have shown them to be non-toxic via oral and dermal routes.[4] As with any new formulation, it is essential to conduct appropriate biocompatibility and toxicity studies for the final drug product.

Conclusion

"**Glycerides, C14-26**" presents a promising lipid matrix for the development of SLN and NLC-based drug delivery systems. Its biocompatibility and ability to form a solid matrix for controlled drug release make it a valuable tool for formulating poorly soluble drugs. The provided

protocols and characterization data from analogous systems offer a solid starting point for researchers to explore the full potential of "**Glycerides, C14-26**" in advanced drug delivery.

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